molecular formula C19H22O3 B2495047 3-[(2-Isopropyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 1443279-70-6

3-[(2-Isopropyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B2495047
CAS No.: 1443279-70-6
M. Wt: 298.382
InChI Key: PFDXZLSTDBAMIU-UHFFFAOYSA-N
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Description

3-[(2-Isopropyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with a complex structure, characterized by the presence of isopropyl, methyl, phenoxy, methoxy, and benzaldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Isopropyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: The reaction between 2-isopropyl-5-methylphenol and a suitable alkylating agent, such as methyl iodide, under basic conditions to form 2-isopropyl-5-methylphenoxy methyl ether.

    Aldehyde formation: The intermediate is then subjected to formylation using a reagent like paraformaldehyde in the presence of a Lewis acid catalyst to introduce the aldehyde group at the para position relative to the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Isopropyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-[(2-Isopropyl-5-methylphenoxy)methyl]-4-methoxybenzoic acid.

    Reduction: 3-[(2-Isopropyl-5-methylphenoxy)methyl]-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Isopropyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-[(2-Isopropyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid: Similar structure but with a boronic acid group instead of an aldehyde.

    5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol:

Uniqueness

3-[(2-Isopropyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

4-methoxy-3-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-13(2)17-7-5-14(3)9-19(17)22-12-16-10-15(11-20)6-8-18(16)21-4/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDXZLSTDBAMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=C(C=CC(=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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